3-Iodothieno[3,2-b]pyridine
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Overview
Description
3-Iodothieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4INS. It is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with an iodine atom attached to the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodothieno[3,2-b]pyridine typically involves the iodination of thieno[3,2-b]pyridine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the iodination process .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 3-Iodothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling, where the compound reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite in acetic acid.
Major Products:
Scientific Research Applications
Medicinal Chemistry: It acts as a CB2 receptor agonist, showing high affinity for the receptor and potential anti-inflammatory properties.
Organic Synthesis: The compound’s reactivity, particularly in substitution reactions, makes it a valuable intermediate in the synthesis of more complex molecules.
Supramolecular Chemistry: It has been studied in the context of supramolecular assemblies and phase liquid chromatography.
Mechanism of Action
The primary mechanism of action for 3-Iodothieno[3,2-b]pyridine involves its role as a CB2 receptor agonist. By binding to the CB2 cannabinoid receptor, it can modulate inflammatory responses. The binding affinity and subsequent receptor activation lead to the inhibition of inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Thieno[2,3-c]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
Dithieno[3,2-b2’,3’-d]thiophene: A compound with multiple fused thiophene rings, used in organic electronics.
Uniqueness: 3-Iodothieno[3,2-b]pyridine is unique due to its specific iodine substitution, which imparts distinct reactivity and biological activity. Its role as a CB2 receptor agonist and its utility in organic synthesis highlight its versatility compared to other similar heterocyclic compounds .
Properties
CAS No. |
94191-13-6 |
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Molecular Formula |
C7H4INS |
Molecular Weight |
261.08 g/mol |
IUPAC Name |
3-iodothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H4INS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H |
InChI Key |
XYYGJSAXZJZKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CS2)I)N=C1 |
Origin of Product |
United States |
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